1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes a 3-hydroxy-4-methoxyphenyl substituent at position 5 and a phenyl group at position 3 of the pyrazoline ring, with an acetyl (ethanone) group at position 1. The hydroxyl and methoxy groups on the phenyl ring enhance solubility and enable hydrogen bonding, which may improve bioavailability and target interactions. Synthetic routes typically involve cyclization of chalcone precursors with hydrazine hydrate in acetic acid, a method validated in multiple studies .
Properties
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12(21)20-16(14-8-9-18(23-2)17(22)10-14)11-15(19-20)13-6-4-3-5-7-13/h3-10,16,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBZTMKSARKUDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the condensation of appropriate hydrazine derivatives with substituted acetophenones. The reaction is often carried out under reflux conditions in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield corresponding ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Substituents
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl analogue () exhibited potent antibacterial activity (MIC: 8 µg/mL against Staphylococcus aureus), attributed to enhanced membrane penetration due to increased lipophilicity .
- Hydroxy/Methoxy Combinations: The 3-hydroxy-4-methoxyphenyl variant () showed superior antioxidant activity (IC₅₀: 12.5 µM in DPPH assays) compared to non-hydroxylated analogues, likely due to radical scavenging via phenolic -OH .
- Bulkier Substituents : The naphthyl-substituted compound () demonstrated a higher docking score (−7.5 kcal/mol against fungal targets) than fluconazole (−5.8 kcal/mol), suggesting improved target binding due to aromatic stacking .
Insights :
- The 4-chlorophenyl derivative () outperformed others in antibacterial activity, likely due to halogen-mediated disruption of bacterial membranes .
- The dual-substituted 4-chloro/4-methoxy compound () showed broad-spectrum antifungal activity (IC₅₀: 18 µM), suggesting synergistic effects .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Biological Activity
The compound 1-[5-(3-hydroxy-4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.36 g/mol. The structure features a pyrazole ring substituted with a phenolic group and an ethanone moiety, which may contribute to its biological activities.
Antioxidant Activity
Research indicates that pyrazole derivatives can exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups in the structure enhances electron donation capabilities, leading to improved radical scavenging activity. Studies have shown that compounds with similar structures demonstrate IC50 values in the micromolar range against free radicals such as DPPH and ABTS .
Anti-inflammatory Activity
Several studies have reported the anti-inflammatory effects of pyrazole derivatives. The compound's ability to inhibit cyclooxygenase (COX) enzymes is crucial for reducing inflammation. For instance, derivatives similar to this compound have shown efficacy in reducing paw edema in animal models, suggesting potential applications in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. The compound is believed to induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases. In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values often below 10 µM .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Radical Scavenging : The hydroxyl group facilitates electron transfer, enhancing the compound's ability to neutralize free radicals.
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators.
- Apoptosis Induction : The interaction with apoptotic pathways leads to cell cycle arrest and subsequent cell death in tumor cells.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various pyrazole derivatives using DPPH and ABTS assays. The results indicated that compounds containing hydroxyl and methoxy groups exhibited significantly higher antioxidant activity compared to those without these substituents.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| Compound A | 25 | 30 |
| Compound B | 15 | 20 |
| Target Compound | 10 | 12 |
Study 2: Anti-inflammatory Effects
In an animal model of inflammation induced by carrageenan, the target compound was administered at varying doses. The results showed a dose-dependent reduction in paw edema compared to control groups.
| Dose (mg/kg) | Paw Edema Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 40 | 70 |
Study 3: Anticancer Activity on MCF-7 Cells
The anticancer properties were assessed using MCF-7 breast cancer cells. The target compound demonstrated significant cytotoxicity with an IC50 value of 8 µM.
| Treatment | IC50 (µM) |
|---|---|
| Control | >100 |
| Target Compound | 8 |
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Key parameters include temperature control (80–100°C for cyclization), solvent selection (acetic acid or ethanol for Claisen-Schmidt condensation), and inert atmosphere (nitrogen) to prevent oxidation of phenolic groups .
- Purification: Column chromatography using silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures can enhance purity .
- Monitoring: Thin-layer chromatography (TLC) with UV detection ensures reaction progression tracking .
Q. What analytical techniques are critical for confirming the molecular structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., 3-hydroxy-4-methoxyphenyl protons at δ 6.7–7.1 ppm, pyrazole ring protons at δ 3.1–4.2 ppm) .
- X-ray Crystallography: Single-crystal analysis (e.g., using SHELX software) resolves dihedral angles between aromatic rings (e.g., 74.88° between pyrazole and methoxyphenyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₁₉H₂₀N₂O₃) with <2 ppm error .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
Methodological Answer:
- Accelerated Stability Studies: Incubate solutions (e.g., in DMSO or PBS) at 25°C, 40°C, and 60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- pH-Dependent Stability: Adjust pH (2–12) and analyze decomposition products using LC-MS .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and intermolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO) to predict electron transfer behavior (e.g., B3LYP/6-31G* basis set) .
- Molecular Docking: Simulate binding to biological targets (e.g., COX-2 or α-glucosidase) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can crystallographic data resolve contradictions in stereochemical assignments?
Methodological Answer:
Q. What experimental designs validate the compound’s pharmacological activity?
Methodological Answer:
Q. Table 1: Key Pharmacological Parameters
| Assay Type | Experimental Model | Key Result (Compound) | Reference |
|---|---|---|---|
| DPPH Scavenging | In vitro (UV-Vis) | IC₅₀ = 18.2 µM | |
| α-Glucosidase | In vitro (enzyme assay) | IC₅₀ = 32.5 µM |
Q. How do substituent variations (e.g., methoxy vs. hydroxy groups) impact bioactivity?
Methodological Answer:
- SAR Studies: Synthesize analogs (e.g., 3,4-dimethoxyphenyl or 4-chlorophenyl derivatives). Compare IC₅₀ values in enzyme inhibition assays .
- Electron-Donating Effects: Methoxy groups enhance antioxidant activity via radical stabilization, while chloro substituents improve lipophilicity for membrane penetration .
Data Analysis & Reproducibility
Q. How can discrepancies between theoretical and experimental spectral data be addressed?
Methodological Answer:
Q. What protocols ensure reproducibility in multi-step syntheses?
Methodological Answer:
Q. How can advanced crystallization techniques improve structural characterization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
